
Photo-lysine hydrochloride
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C6H14Cl2N4O2 |
---|---|
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
InChI-Schlüssel |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
Isomerische SMILES |
C(C[NH3+])C1(N=N1)C[C@@H](C(=O)O)[NH3+].[Cl-].[Cl-] |
Kanonische SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Beschreibung
Early Concepts of Photo-affinity Labeling in Biological Systems
The principle of photo-affinity labeling was first introduced as a method to map the binding sites of ligands to their protein targets. This technique involves a ligand analog equipped with a photo-reactive chemical group. Upon irradiation with light of a specific wavelength, this group becomes highly reactive, forming a covalent bond with nearby amino acid residues within the binding pocket of the target protein. domainex.co.uk This irreversible linkage allows for the identification of the binding site and the interacting protein. Early photo-reactive moieties included aryl azides and benzophenones, which, upon photolysis, generate highly reactive nitrenes and carbenes, respectively.
Evolution of Genetically Encodable Photo-reactive Amino Acids
A significant leap forward in the field was the development of methods to incorporate unnatural amino acids (UAAs) directly into proteins during translation. This was made possible by the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. youtube.com These engineered pairs recognize a unique codon (often a stop codon like UAG) and insert a specific UAA at that position in the polypeptide chain. nih.gov This breakthrough, pioneered in the early 2000s, allowed for the site-specific incorporation of photo-reactive amino acids into proteins within living cells, providing a powerful tool to study protein interactions in their native context. youtube.com
Key Milestones in the Design and Application of Lysine-based Photo-probes
The development of lysine-based photo-probes has been a critical area of focus due to the central role of lysine (B10760008) residues in protein structure and function, particularly in post-translational modifications (PTMs). The ability to mimic lysine and its modified forms allows researchers to investigate the complex networks of protein interactions that are regulated by PTMs.
Milestone | Description | Approximate Timeframe |
Early Chemical Probes | Synthesis of small molecule probes with photo-reactive groups designed to target lysine-binding proteins. | 1980s-1990s |
First Genetically Encoded Photo-lysine (B560627) Analogs | Development of orthogonal synthetase/tRNA pairs for the incorporation of lysine derivatives with photo-reactive moieties. | Early 2000s |
Introduction of Diazirine Moiety | The use of diazirine as a photo-cross-linker in lysine analogs offered advantages such as smaller size and activation at longer UV wavelengths, minimizing cellular damage. researchgate.net | Mid-2000s |
Focus on PTM "Readers" | Design of photo-lysine analogs that mimic specific post-translational modifications (e.g., acetylation, methylation) to capture "reader" proteins that recognize these marks. nih.govelsevierpure.com | Late 2000s - 2010s |
Development of Photo-lysine Hydrochloride | Synthesis and characterization of this compound as a stable and effective tool for studying lysine-mediated protein interactions. nih.govmedchemexpress.com | 2016 |
Emergence of this compound as a Research Tool
This compound has emerged as a key research tool for several reasons. It is a lysine analog that incorporates a diazirine photo-cross-linker into its side chain. medchemexpress.commedchemexpress.com This design allows it to be readily incorporated into proteins by the native mammalian translation machinery, effectively replacing natural lysine during protein synthesis. nih.govmedchemexpress.com Upon UV irradiation, the diazirine group forms a reactive carbene that covalently crosslinks with interacting proteins in close proximity. iris-biotech.de This enables the capture and subsequent identification of proteins that bind to lysine residues or recognize lysine PTMs. nih.gov
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in cell culture and other biological experiments.
Detailed Research Findings with Photo Lysine Hydrochloride
The application of Photo-lysine (B560627) hydrochloride has yielded significant insights into various biological processes, particularly those governed by protein-protein interactions involving lysine (B10760008).
One of the primary applications of Photo-lysine hydrochloride is in the identification of "reader" proteins for histone post-translational modifications. nih.gov By incorporating Photo-lysine into histones, researchers can capture and identify proteins that specifically recognize unmodified or modified lysine residues, providing crucial information about the regulation of gene expression. nih.gov
Photo-lysine has also been instrumental in mapping the interaction partners of various cellular proteins. For instance, its use has led to the identification of novel interactors for chaperone proteins like HSP90β and HSP60. medchemexpress.commedchemexpress.com Furthermore, it has been used to capture and confirm the interaction of protein complexes, such as the heterodimer of Ku70 and Ku80. medchemexpress.commedchemexpress.com
A key advantage of Photo-lysine is its reported higher efficiency in photo-cross-linking compared to other photo-reactive amino acids like photo-leucine in certain contexts. medchemexpress.commedchemexpress.com This increased efficiency can lead to more robust and reliable identification of interacting partners.
Synthetic Strategies and Chemical Derivatization of Photo Lysine Hydrochloride
Design Principles for Incorporating Photo-cross-linkers into Amino Acid Side Chains
The design of photo-reactive amino acids like Photo-lysine (B560627) hydrochloride is guided by the need to create a molecule that mimics its natural counterpart closely enough to be utilized by the cell's translational machinery, while also containing a latent reactive group that can be triggered on demand. medchemexpress.comresearchgate.net
Role of Diazirine Chemistry in Photo-cross-linking
The core of Photo-lysine's functionality lies in its diazirine moiety. creative-proteomics.com Diazirines are three-membered rings containing two nitrogen atoms, which are relatively stable in the dark and under typical biological conditions, making them ideal for incorporation into biological systems. researchgate.netiris-biotech.de
Upon irradiation with UV light, typically in the 330-370 nm range, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate. creative-proteomics.comaxispharm.comthermofisher.com This carbene is an electron-deficient species that can rapidly and non-specifically insert into adjacent carbon-hydrogen (C-H), oxygen-hydrogen (O-H), or other heteroatom-hydrogen (X-H) bonds. researchgate.netaxispharm.com This insertion reaction forms a stable, covalent bond, permanently linking the photo-amino acid to any molecule in its immediate vicinity at the moment of activation. iris-biotech.de
The key advantages of using diazirines as photo-cross-linkers include:
Small Size: The diazirine group is compact, minimizing perturbation of the protein's structure and function upon incorporation. iris-biotech.denih.gov
Stability: They are generally more stable than other photo-reactive groups, such as aryl azides, in ambient light and various chemical conditions. iris-biotech.dethermofisher.com
Efficient Activation: They are efficiently activated by long-wave UV light, which is less damaging to biological samples than shorter wavelengths. researchgate.netthermofisher.com
Reactive Intermediate: The carbene intermediate is highly reactive and has a short half-life, ensuring that cross-linking occurs only with molecules in very close proximity. axispharm.com
Recent studies have shown that alkyl diazirines, like the one in Photo-lysine, can also react via a diazo intermediate, which shows a preference for reacting with acidic amino acid residues such as aspartic acid and glutamic acid. nih.govresearchgate.net
Stereochemical Considerations in Synthesis
For Photo-lysine to be successfully incorporated into proteins by the cellular machinery, it must possess the correct stereochemistry. Natural amino acids used in protein synthesis are in the L-configuration. Therefore, the synthesis of Photo-lysine hydrochloride must be stereospecific to yield the L-isomer, properly named (S)-2-Amino-6-((2-(3-methyl-3H-diazirin-3-yl)ethoxy)carbonylamino)hexanoic acid hydrochloride. sigmaaldrich.comsigmaaldrich.com Maintaining the stereochemical integrity at the alpha-carbon of the lysine (B10760008) backbone is critical to ensure that it is recognized by the appropriate aminoacyl-tRNA synthetase and incorporated into a growing polypeptide chain during translation. iris-biotech.de Synthetic routes are designed to either start with L-lysine and modify its side chain without affecting the chiral center or employ stereoselective methods to create the desired configuration.
Chemical Synthesis Methodologies for this compound
The synthesis of this compound is a multi-step process that requires careful control of reactive functional groups. A representative synthetic route for a similar compound, δ-photo-lysine, has been described, illustrating the general principles involved. researchgate.net
Protection and Deprotection Strategies
To achieve selective modification of the lysine side chain, it is essential to use protecting groups for the alpha-amino and alpha-carboxyl groups. This prevents them from participating in unwanted side reactions during the synthesis. Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). iris-biotech.denih.gov The carboxyl group can be protected as an ester, for example, a methyl ester. nih.gov After the diazirine moiety has been successfully coupled to the side-chain amino group, these protecting groups are removed in a final deprotection step to yield the free amino acid, Photo-lysine, which is then converted to its hydrochloride salt for improved stability and solubility. glpbio.com
Coupling Reactions and Functional Group Transformations
The core of the synthesis involves creating a carbamate (B1207046) linkage between the ε-amino group of the lysine side chain and a molecule containing the diazirine ring. sigmaaldrich.com The synthesis of the diazirine-containing component itself typically starts from a ketone, which is converted to the diazirine through a series of reactions. A synthetic route for δ-photo-lysine involves reacting a protected lysine derivative with a reagent containing the diazirine moiety. researchgate.net This coupling reaction forms the stable bond that attaches the photo-reactive group to the amino acid. Subsequent functional group transformations, primarily the removal of the protecting groups from the amino acid backbone, are then carried out to yield the final product. researchgate.net
Development of this compound Derivatives and Analogs
To expand the utility of photo-cross-linking amino acids, several derivatives and analogs of Photo-lysine have been developed. These variations are designed for specific applications, such as solid-phase peptide synthesis or for probing different types of molecular interactions.
Table 1: Photo-lysine Derivatives and Analogs
Compound Name | Protecting Group | Key Feature/Application |
---|---|---|
H-L-Photo-lysine HCl | None | The final, unprotected amino acid for incorporation into proteins in living cells. sigmaaldrich.com |
Fmoc-L-Photo-Lysine | Fmoc | Used in Fmoc-based solid-phase peptide synthesis to incorporate Photo-lysine at specific sites in a peptide chain. iris-biotech.desigmaaldrich.com |
Boc-L-Photo-Lysine | Boc | Used in Boc-based solid-phase peptide synthesis. iris-biotech.de |
Photo-leucine | None | An analog where the diazirine is attached to a leucine (B10760876) side chain; used to probe interactions involving hydrophobic residues. chimia.ch |
Photo-methionine | None | An analog with a diazirine-containing methionine side chain. chimia.ch |
The development of Fmoc- and Boc-protected versions of Photo-lysine allows for its precise, site-specific incorporation into synthetic peptides. iris-biotech.de This is crucial for detailed studies where researchers want to map a specific interaction site. Furthermore, analogs like Photo-leucine and Photo-methionine provide tools to investigate interactions mediated by different types of amino acid residues, expanding the scope of photo-cross-linking studies. chimia.ch
Structural Modifications for Enhanced Reactivity or Specificity
The core utility of this compound lies in its diazirine moiety, a small, photo-activatable group that, upon irradiation with UV light (typically around 350-370 nm), extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds, effectively creating a covalent crosslink between the protein incorporating the Photo-lysine and its binding partners. medchemexpress.comresearchgate.net The efficiency and specificity of this photo-crosslinking event can be modulated through strategic structural modifications of the Photo-lysine molecule.
One key area of modification is the linker arm that connects the diazirine group to the lysine backbone. The length, polarity, and chemical nature of this linker can significantly influence the outcome of photo-crosslinking experiments. nih.govacs.orgnih.gov For instance, the distance between the photoreactive carbene and the protein of interest's backbone can be fine-tuned by adjusting the linker length. Shorter linkers may favor the capture of very proximal interactions, while longer, more flexible linkers can probe a larger spatial area. interchim.fr
Furthermore, the polarity of the linker can impact the types of interactions that are preferentially captured. A more hydrophobic linker may favor interactions occurring within transmembrane domains or hydrophobic pockets of proteins, whereas a more polar, water-soluble linker might be more effective at capturing interactions in aqueous cellular compartments. nih.govpreprints.org Research has shown that a mixture of polar and non-polar cross-linkers can be a powerful tool for obtaining a more comprehensive map of protein interactions. nih.govpreprints.org
Recent advancements have also focused on creating "minimalist" linkers to reduce potential steric hindrance and interference with natural protein-protein interactions. researchgate.net By designing linkers that are smaller and less bulky, the Photo-lysine analog can more closely mimic the natural lysine amino acid, leading to more biologically relevant crosslinking results.
The table below summarizes how different structural modifications can influence the properties of this compound and its analogs.
Modification | Property Influenced | Desired Outcome |
Linker Length | Crosslinking Radius | Capture of proximal vs. distal interactions |
Linker Polarity | Targeting Specificity | Preferential capture of interactions in hydrophobic or hydrophilic environments |
Linker Bulkiness | Steric Hindrance | Minimized interference with natural protein interactions |
Isotopic Labeling for Advanced Research Applications
Isotopic labeling of this compound has opened new avenues for quantitative and dynamic studies of protein-protein interactions. By incorporating stable heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into the Photo-lysine molecule, researchers can differentiate between protein populations in mass spectrometry-based analyses. oup.comnih.govinnovagen.com
The synthesis of isotopically labeled this compound can be achieved by starting with commercially available ¹³C- and ¹⁵N-labeled L-lysine. sigmaaldrich.comsigmaaldrich.com General synthetic routes for creating diazirine-containing amino acids can then be adapted, such as a one-pot synthesis from the labeled amino acid. nih.govgoogle.com
One of the most powerful applications of isotopically labeled Photo-lysine is in combination with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" (naturally abundant isotopes) or "heavy" (isotope-enriched) amino acids. biologists.comresearchgate.netthermofisher.com In a typical SILAC experiment involving Photo-lysine, one cell population is grown with "light" Photo-lysine, while another is grown with "heavy" Photo-lysine.
Following photo-crosslinking and cell lysis, the "light" and "heavy" samples can be mixed and analyzed by mass spectrometry. The mass difference between the isotopically labeled peptides allows for the precise quantification of protein-protein interactions under different experimental conditions. acs.org For example, this approach can be used to compare the interaction partners of a protein of interest in a control state versus a drug-treated state.
The integration of photo-crosslinking with SILAC, sometimes referred to as photo-SILAC or CLASPI (cross-linking-assisted and SILAC-based protein identification), provides a robust platform for:
Quantitative analysis of interaction dynamics: Measuring changes in protein-protein interactions in response to stimuli. nih.gov
Differentiating specific from non-specific binders: True interaction partners will show a consistent heavy/light ratio, while non-specific binders will have ratios closer to 1:1.
Studying the effect of post-translational modifications (PTMs) on protein interactions: By comparing the interactome of a protein with and without a specific PTM. researchgate.net
The following table outlines the general workflow and data interpretation in a photo-SILAC experiment.
Step | Description | Expected Outcome |
1. SILAC Labeling | Grow two cell populations, one with "light" Photo-lysine and one with "heavy" Photo-lysine. | Two distinct, isotopically labeled proteomes. |
2. Photo-crosslinking | Irradiate both cell populations with UV light to induce crosslinking. | Covalent capture of protein-protein interactions. |
3. Sample Mixing & Lysis | Combine the "light" and "heavy" cell populations and lyse the cells. | A mixed proteome with both "light" and "heavy" crosslinked complexes. |
4. Affinity Purification | Isolate the bait protein and its crosslinked partners. | Enrichment of the protein of interest and its interactors. |
5. Mass Spectrometry | Analyze the purified protein complexes by LC-MS/MS. | Identification and quantification of peptides from both "light" and "heavy" labeled proteins. |
6. Data Analysis | Determine the heavy/light ratios for identified proteins. | Quantitative information on the relative abundance of interaction partners under different conditions. |
Photochemical Principles and Reaction Mechanisms of Photo Lysine Hydrochloride
Light-Induced Activation of the Diazirine Moiety
The key to photo-lysine (B560627) hydrochloride's function is the light-sensitive diazirine group. creative-proteomics.com This small, relatively non-perturbative functional group remains inert until it is intentionally activated by a specific wavelength of light. thermofisher.comnih.gov
Upon irradiation with UV light, the diazirine ring undergoes a photolytic reaction. wikipedia.org The absorption of a photon provides the energy to break the carbon-nitrogen bonds within the strained three-membered ring, leading to the irreversible extrusion of a molecule of dinitrogen (N₂). wikipedia.orgresearchgate.net This process generates a highly reactive and short-lived intermediate known as a carbene. wikipedia.orgthermofisher.comnih.gov
Recent studies have revealed a more complex two-step pathway for the photolysis of some alkyl diazirines, where a diazo intermediate is sequentially generated before the carbene. springernature.comresearchgate.netdoaj.org This diazo compound can also be a key player in the subsequent cross-linking reactions. springernature.comresearchgate.netnih.gov However, the primary reactive species responsible for the majority of indiscriminate covalent bond formations is the carbene. wikipedia.orgnih.gov The carbene is an electron-deficient species with a neutral carbon atom that has only six valence electrons, making it highly electrophilic and reactive. quora.comlibretexts.org The substituents on the diazirine can influence whether a singlet or triplet carbene is formed, with the singlet state being common for many diazirine precursors used in biological studies. wikipedia.org
The activation of the diazirine moiety is highly dependent on the wavelength of the irradiating light. Diazirine-containing compounds, including photo-lysine, are typically activated by long-wave UV light, generally in the range of 330 to 370 nm. creative-proteomics.comthermofisher.com This wavelength range is advantageous for biological experiments as it is less damaging to proteins and other biomolecules compared to shorter wavelength UV light. nih.govthermofisher.com
Wavelength Range (nm) | Description | Reference |
---|---|---|
330 - 370 | Typical activation range for diazirines, minimizing damage to biomolecules. | thermofisher.com |
~355 | Optimal wavelength for activation of many alkyl diazirines. | nih.gov |
350 - 380 | Effective range for carbene generation from diazirine precursors. | nih.gov |
Mechanisms of Covalent Bond Formation with Proximal Biomolecules
Once generated, the highly reactive carbene intermediate rapidly reacts with a wide range of chemical bonds in its immediate vicinity. thermofisher.comspringernature.comresearchgate.netdoaj.orgresearchgate.netnih.govacs.orgresearchgate.net This indiscriminate reactivity is a key feature of diazirine-based photo-crosslinkers, as it allows for the labeling of binding partners without a requirement for specific reactive functional groups on the target molecule. researchgate.net
A significant reaction pathway for the generated carbene is insertion into carbon-hydrogen (C-H) bonds. wikipedia.orgchemtube3d.comnih.gov This reaction is particularly useful in biological systems due to the abundance of C-H bonds in proteins, lipids, and nucleic acids. nih.gov The carbene can insert into the C-H bonds of amino acid side chains or the polypeptide backbone. thermofisher.com
The mechanism of C-H insertion can be either a concerted process, where the new C-C and C-H bonds form simultaneously, or a stepwise process involving hydrogen atom abstraction followed by radical recombination. acs.orgnih.gov For singlet carbenes, the concerted mechanism is generally favored. chemtube3d.com This ability to react with relatively inert C-H bonds makes photo-lysine a powerful tool for mapping molecular interactions in their native environment. wikipedia.orgchemtube3d.com
In addition to C-H insertion, carbenes readily undergo addition reactions with nucleophilic centers. nih.gov Nucleophiles are chemical species that donate an electron pair to form a chemical bond. In a biological context, common nucleophiles include the side chains of amino acids such as lysine (B10760008), cysteine, histidine, and tyrosine, which contain amine, thiol, imidazole, and phenol (B47542) groups, respectively. The oxygen atoms in the carboxylate groups of aspartic and glutamic acid are also nucleophilic. wikipedia.org The carbene, being electrophilic, is readily attacked by these nucleophiles. quora.com
Influence of Local Microenvironment on Photoreactivity
The photoreactivity of the diazirine moiety and the subsequent reactions of the carbene intermediate can be influenced by the local microenvironment. Factors such as solvent polarity, pH, and the presence of radical scavengers can affect the efficiency and outcome of the photo-cross-linking reaction.
Studies have shown that solvent polarity can impact the ratio of diazo to carbene products generated upon photolysis of some diazirines. ntu.edu.sg The pH of the environment can also play a role, with some studies indicating a preference for labeling acidic residues like glutamate (B1630785) and aspartate. wikipedia.org This suggests that the protonation state of amino acid side chains can influence their reactivity towards the photo-generated intermediates. The presence of water molecules can also quench the reactive carbene, leading to the formation of an alcohol and reducing the efficiency of cross-linking to the target biomolecule. tcichemicals.com Therefore, the interpretation of photo-cross-linking results should consider the potential influence of the local microenvironment on the reaction chemistry.
Quantum Chemical and Spectroscopic Insights into Photoreactions
The photo-cross-linking capability of Photo-lysine hydrochloride is fundamentally dictated by the photochemistry of its diazirine ring. Upon absorption of ultraviolet (UV) light, typically in the range of 350-380 nm, the diazirine moiety is promoted to an electronically excited state. This initiates a cascade of events, culminating in the formation of a carbene, a highly reactive species that can readily insert into neighboring C-H, O-H, and N-H bonds, thus forging a covalent link between the modified lysine residue and its interacting partners.
Recent studies on analogous alkyl diazirine compounds have shed light on the intricate mechanistic details of this photoreaction. A key finding is that the photoactivation process is not a simple, single-step conversion to a carbene. Instead, it involves a more complex pathway with the formation of a transient diazo intermediate.
A proposed kinetic model for the photolysis of alkyl diazirines, which serves as a good proxy for the reactive group in this compound, involves a two-step pathway. Initially, the photo-excited diazirine can either directly extrude nitrogen gas to form a carbene or, more favorably, isomerize to a linear diazo compound. This diazo intermediate can then absorb a second photon to release nitrogen and yield the desired carbene.
The following table summarizes the kinetic parameters for the photoreaction of a model alkyl diazirine compound, sulfo-SDA, as determined by real-time mass spectrometry monitoring. These values provide a quantitative insight into the relative rates of the competing reaction pathways.
Kinetic Parameter | Description | Value (cm²/mW·s) |
---|---|---|
k₁ + k₃ | Combined rate constant for the consumption of the diazirine (isomerization to diazo and direct carbene formation) | 2.32 ± 0.06 × 10⁻⁴ |
k₂ | Rate constant for the conversion of the diazo intermediate to the carbene | 0.73 ± 0.04 × 10⁻⁴ |
Data adapted from a study on the photolysis of sulfo-SDA, a model alkyl diazirine compound.
Quantum chemical calculations, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of the diazirine ground state and its excited states. These theoretical studies help to predict the absorption wavelengths and the nature of the electronic transitions involved in the photoactivation process. For diazirine-containing compounds, the characteristic UV absorption band is attributed to an n → π* transition, where a non-bonding electron from one of the nitrogen atoms is promoted to an anti-bonding π* orbital of the N=N double bond. This transition weakens the N=N bond and initiates the ring-opening and subsequent reactions.
Spectroscopic techniques provide the experimental evidence to validate and refine the theoretical models. UV-Vis absorption spectroscopy is routinely used to determine the optimal wavelength for photoactivation. For most alkyl diazirines, including Photo-lysine, the maximum absorption (λmax) lies in the UVA range, which is advantageous for biological applications as it minimizes damage to cells and native proteins.
The following table summarizes the key photochemical and spectroscopic properties of the diazirine moiety relevant to this compound.
Property | Description | Typical Value/Range |
---|---|---|
UV Activation Wavelength | Wavelength range for efficient photoactivation of the diazirine ring. | 350 - 380 nm |
Photoreaction Intermediates | Transient species formed upon photoactivation. | Diazo isomer, Singlet Carbene |
Carbene Lifetime | The duration for which the reactive carbene exists before reacting or being quenched. | Nanoseconds (in aqueous solution) |
Applications of Photo Lysine Hydrochloride in Advanced Proteomics and Chemical Biology
Elucidation of Protein-Protein Interactions (PPIs)
Photo-lysine (B560627) hydrochloride provides a robust method for studying PPIs directly within living cells, overcoming many limitations of traditional techniques. medchemexpress.comglpbio.com Its ability to forge covalent bonds upon UV irradiation allows for the stabilization and subsequent identification of protein complexes. wikipedia.org
The primary application of photo-lysine is in the capture and identification of direct protein binding partners. nih.gov By metabolically or site-specifically incorporating photo-lysine into a "bait" protein, researchers can initiate cross-linking at a desired moment by exposing the cells to UV light. medchemexpress.comresearchgate.net The resulting covalently linked complexes can then be isolated under stringent, denaturing conditions that would typically disrupt non-covalent interactions. This high-specificity capture allows for the confident identification of proteins that were in direct physical contact with the bait protein at the moment of irradiation.
This technique has been successfully employed to fix and identify known protein complexes, validating its efficacy. For instance, studies have demonstrated that photo-lysine incorporated into the malate (B86768) dehydrogenase 2 (MDH2) protein can mediate robust cross-linking to its known interaction partners, the chaperone proteins HSP90β and HSP60. medchemexpress.com Furthermore, this method has been used to capture the heterodimer of Ku70 and Ku80, proteins involved in DNA repair, confirming its utility in stabilizing multi-protein complexes within the cell. medchemexpress.commedchemexpress.com
A significant challenge in proteomics is the study of transient or weak protein-protein interactions, which are often biologically crucial but difficult to detect using conventional methods like co-immunoprecipitation. nih.gov These fleeting interactions are often lost during the lengthy washing and purification steps inherent in those procedures.
Photo-cross-linking with photo-lysine circumvents this issue by converting these transient interactions into stable, covalent linkages in their native cellular context. researchgate.netnih.gov The activation by UV light is nearly instantaneous, providing a "snapshot" of interactions occurring at a specific moment. nih.gov This has proven invaluable for trapping the dynamic interactions between enzymes and their substrates, such as those involving enzymes that modify or "erase" post-translational modifications. nih.govrsc.org The ability to stabilize these otherwise undetectable interactions allows for their enrichment and subsequent identification by mass spectrometry, providing critical insights into dynamic cellular processes. researchgate.net
Understanding the dynamics of PPIs requires knowing not only what proteins interact but also when and where these interactions occur. Photo-lysine provides a powerful tool for achieving this spatiotemporal resolution. hku.hk
Temporal control is an intrinsic feature of the photo-cross-linking method; the covalent bond formation is triggered on-demand by UV irradiation. nih.gov This allows researchers to probe interaction networks at precise time points during a biological process, such as different phases of the cell cycle or in response to a specific stimulus.
Spatial control can be achieved by site-specifically incorporating the photo-lysine into a particular location within a protein of interest. nih.govresearchgate.net This approach, often utilizing amber codon suppression, enables the mapping of interaction interfaces with high precision. nih.gov By placing the photo-cross-linker at different positions on the protein surface, researchers can identify which domains or residues are directly involved in binding. This has been applied to study interactions within distinct cellular compartments and to map the architecture of large protein complexes in their native environment. researchgate.netnih.gov
Profiling of Lysine (B10760008) Post-Translational Modifications (PTMs)
Lysine residues are hubs for a vast array of post-translational modifications (PTMs), including acetylation, methylation, and ubiquitination, which play critical roles in regulating protein function and cellular signaling. semanticscholar.orgnih.gov Photo-lysine serves as an excellent tool for identifying the proteins that interact with and regulate these lysine PTMs. glpbio.comsemanticscholar.org It can be used to capture the "readers," "writers," and "erasers" that constitute the machinery for interpreting and controlling the PTM landscape. medchemexpress.comglpbio.comsemanticscholar.org
PTM "readers" are proteins that contain specialized domains to recognize and bind to specific modifications, thereby translating the PTM into a functional outcome. rsc.org Identifying these readers is key to understanding the downstream effects of any given PTM. semanticscholar.orgnih.gov
By incorporating photo-lysine into synthetic peptides that also carry a specific PTM (e.g., a methylated lysine on a histone tail), researchers can create a photo-reactive bait to capture reader proteins from cell lysates. researchgate.netnih.gov Upon UV exposure, the photo-lysine cross-links to the binding pocket of the reader protein, allowing for its capture and identification. This approach has successfully identified novel readers for various histone modifications. For example, using photo-lysine-based probes, MutS protein homolog 6 (MSH6), Double PHD Fingers 2 (DPF2), and Retinoblastoma binding protein 4/7 (RBBP4/7) were identified as interactors of specific histone marks. nih.gov
PTM Mark | Photo-lysine Probe Context | Identified Reader Protein(s) | Key Finding |
H3R2me2a | Histone H3 peptide with asymmetric dimethylation at Arginine 2 and a proximal photo-lysine. | MSH6, DPF2, RBBP4/7 | H3R2me2a was found to recruit MSH6 while repelling DPF2 and RBBP4/7, thereby inhibiting the chromatin remodeling activity of the cBAF complex. nih.gov |
H4K5me1/me2 | Histone H4 peptide with mono- or di-methylation at Lysine 5 and a proximal photo-lysine. | L3MBTL2 | Lethal(3)malignant brain tumor-like protein 2 (L3MBTL2) was identified as a novel reader for H4K5 methylation. nih.gov |
H4K5acK8ac | Histone H4 peptide with acetylation at Lysine 5 and Lysine 8, plus a proximal photo-lysine. | YEATS4 | YEATS domain-containing protein 4 (YEATS4) was discovered to be a specific reader for the double acetylation mark on H4. nih.gov |
This table is based on data from cited research articles and is for illustrative purposes.
PTM "erasers" are enzymes that catalyze the removal of modifications. rsc.org The interaction between an eraser and its substrate is, by nature, enzymatic and transient, making it exceptionally difficult to study with traditional affinity-based methods. nih.gov
Photo-lysine-containing substrates are ideally suited to trap these enzymes. medchemexpress.comsemanticscholar.org A peptide or protein containing both the PTM of interest and a photo-lysine residue can be used as bait. When the eraser enzyme binds to the substrate to perform its catalytic function, UV irradiation can be used to covalently trap the enzyme, allowing for its identification. rsc.org A landmark application of this strategy was the identification of enzymes that remove lysine crotonylation (Kcr), a then-recently discovered histone mark. nih.gov Using a photo-cross-linking chemical proteomics approach, researchers discovered that the sirtuin family of proteins, specifically Sirt1, Sirt2, and Sirt3, function as effective histone decrotonylases. nih.gov
PTM Mark | Photo-lysine Probe Context | Identified Eraser Enzyme(s) | Key Finding |
Lysine Crotonylation (Kcr) | Crotonylated histone H3 peptide (H3K4Cr) containing a photo-cross-linker. | Sirt1, Sirt2, Sirt3 | Sirtuins, previously known primarily as deacetylases, were identified as the first known "erasers" for histone lysine crotonylation, expanding their known enzymatic activities. nih.gov |
This table is based on data from cited research articles and is for illustrative purposes.
Investigating the Crosstalk Between Different Lysine PTMs
Post-translational modifications (PTMs) of lysine residues, such as acetylation and methylation, are critical for regulating protein-protein interactions and cellular signaling. nih.gov Understanding the intricate crosstalk between these PTMs is a significant challenge. Photo-lysine provides a powerful method to identify the proteins that "read" or "erase" these modifications, offering insights into how different PTMs might influence each other's recognition and function. nih.govsemanticscholar.org
By incorporating photo-lysine into bait peptides or proteins that mimic specific PTM states, researchers can capture and identify interacting partners that might otherwise be missed due to their transient nature. researchgate.net For instance, this technique has been successfully used to identify previously unknown "readers" for histone PTMs. researchgate.net These studies have revealed novel effector proteins that specifically recognize modified lysine residues, thereby elucidating the downstream signaling pathways and the competitive or cooperative nature of different PTMs at the same or nearby sites. The development of complementary photo-amino acid probes, such as photo-arginine alongside photo-lysine, further expands the ability to explore the interactomes of various histone PTMs and their crosstalk. nih.gov
Table 1: Identified PTM-Interacting Proteins Using Photo-lysine Based Probes This table is interactive and can be sorted by clicking on the headers.
Identified Interacting Protein | Histone Mark Studied | Function of Interactor | Reference |
---|---|---|---|
MutS protein homolog 6 (MSH6) | Lysine PTMs | DNA mismatch repair | researchgate.net |
Double PHD fingers 2 (DPF2) | Lysine PTMs | Chromatin remodeling (component of cBAF complex) | researchgate.netnih.gov |
Retinoblastoma binding protein 4/7 (RBBP4/7) | Lysine PTMs | Histone binding, chromatin assembly | researchgate.net |
Mapping Protein Structures and Conformational Dynamics
The spatial arrangement of amino acids and the dynamic conformational changes in proteins are fundamental to their function. Photo-lysine hydrochloride serves as a powerful tool for structural proteomics by providing distance constraints that help map protein topology. When photo-lysine is incorporated into a protein, UV activation can induce covalent cross-links between the photo-lysine residue and spatially proximal amino acids. nih.gov
Analysis of these cross-linked peptides by mass spectrometry provides critical information about which residues are close to each other in the three-dimensional structure. This approach is particularly valuable for:
Mapping the interfaces of protein complexes.
Studying proteins that are difficult to crystallize.
Capturing transient conformational states that are biologically important but sparsely populated.
By incorporating photo-lysine at different positions within a protein, a network of distance restraints can be generated, providing a low-resolution structural map and shedding light on the protein's conformational dynamics. worktribe.com
Probing Ligand-Binding Sites
Identifying the precise binding sites of ligands—such as small molecules, peptides, or other proteins—is crucial for understanding protein function and for drug discovery. Photo-affinity labeling (PAL) using photo-lysine is an effective strategy for this purpose. sigmaaldrich.comnih.gov By incorporating photo-lysine into a protein of interest, researchers can covalently trap a non-covalently bound ligand upon UV irradiation. nih.gov
The ligand becomes permanently attached to the protein at or near its binding site. Subsequent enzymatic digestion of the protein-ligand complex and analysis by mass spectrometry can identify the cross-linked peptide, thereby pinpointing the specific amino acid residues that constitute the binding pocket. nih.gov This method is highly effective for validating target engagement and identifying both primary and allosteric binding sites. iris-biotech.de
Analysis of Protein Folding and Misfolding Pathways
The processes of protein folding and misfolding involve a series of transient intermediate states and non-native interactions. Capturing these fleeting conformations is essential for understanding the mechanisms that lead to a correctly folded protein or to the formation of misfolded, potentially toxic species associated with diseases like Alzheimer's. nih.gov
Photo-lysine can be utilized to "freeze" these transient interactions during the folding process. By strategically placing photo-lysine within a protein sequence, it is possible to cross-link regions of the polypeptide chain that come into contact only during specific folding or misfolding events. This allows for the isolation and characterization of folding intermediates and the identification of interactions with molecular chaperones or other components of the cell's protein quality control system that recognize misfolded proteins. nih.gov
Investigating Lysine Incorporation into De Novo Protein Synthesis
A key advantage of photo-lysine is its ability to be utilized by the cell's natural protein synthesis machinery. hku.hk When added to cell culture media, photo-lysine is recognized by the cellular translational apparatus and incorporated into newly synthesized (de novo) proteins in place of natural lysine. medchemexpress.comnih.gov This metabolic labeling approach allows for the proteome-wide introduction of the photo-reactive cross-linker without the need for genetic manipulation. researchgate.net
The efficiency of incorporation enables robust labeling of cellular proteins, making them amenable to photo-cross-linking studies in their native cellular environment. medchemexpress.comhku.hk This method has been successfully demonstrated in various cell types, including human HeLa and monkey COS7 cells, to study a wide range of cellular processes. nih.govnih.gov
Table 2: Evidence for Photo-lysine Incorporation in De Novo Protein Synthesis This table is interactive and can be sorted by clicking on the headers.
Finding | Organism/Cell Line | Experimental Approach | Conclusion | Reference |
---|---|---|---|---|
Efficient incorporation into cellular proteins | Human Cells | Cell culture supplementation and mass spectrometry | Photo-lysine is readily used by the cellular protein synthesis machinery. | hku.hk |
Successful incorporation via mammalian translation | Mammalian Cells | Metabolic labeling | The unmodified translation machinery incorporates photo-lysine into proteins. | medchemexpress.com |
Identification of histone-binding proteins | HeLa Cells | Metabolic labeling and proteomics | Photo-lysine can be used to identify PTM-mediated interactions in vivo. | nih.govnih.gov |
Capture of protein-protein interactions | COS7 Cells | Metabolic labeling and Western blot | Photo-lysine is non-toxic and effective for capturing interactions in living cells. | nih.gov |
Role in Studying Protein Aggregation and Assembly Processes
Protein aggregation and the formation of large macromolecular assemblies are central to both normal cellular function and the pathology of numerous diseases. researchgate.net The study of these large complexes is often hindered by their insolubility or the weakness of the interactions holding them together. Photo-lysine provides a means to covalently stabilize these assemblies in situ.
By metabolically labeling cells with photo-lysine, the photo-reactive amino acid is incorporated into the constituent proteins of an aggregate or complex. Upon UV irradiation, intermolecular cross-links are formed, covalently locking the interacting proteins together. medchemexpress.com This allows for the purification and subsequent identification of the components of the complex using mass spectrometry. This technique has been used to study the dimeric structure of enzymes and to capture specific protein heterodimers, such as Ku70 and Ku80, within larger cellular complexes. medchemexpress.comiris-biotech.de
Table of Mentioned Compounds
Compound Name |
---|
This compound |
Lysine |
Acetyllysine |
Methyllysine |
Photo-arginine |
Arginine |
Ku70 |
Ku80 |
MutS protein homolog 6 (MSH6) |
Double PHD fingers 2 (DPF2) |
Methodological Frameworks for Integrating Photo Lysine Hydrochloride into Biological Systems
Genetic Encoding Strategies for Site-Specific Incorporation
The precise, site-specific incorporation of photo-lysine (B560627) into a target protein is paramount for its effective use. This is achieved by hijacking the cell's own translational machinery through a process known as genetic code expansion. oup.com
The cornerstone of genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. research.google This pair must function independently of the host cell's endogenous synthetases and tRNAs. Specifically, the orthogonal synthetase must not charge any of the cell's native tRNAs, and the orthogonal tRNA must not be recognized by any of the cell's native synthetases. nih.gov
For the incorporation of photo-lysine and other lysine (B10760008) analogues, the most widely adopted orthogonal system is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) derived from archaeal species such as Methanosarcina barkeri or Methanosarcina mazei. oup.comgem-net.net The PylRS/tRNAPyl system is naturally orthogonal to the translational machinery of bacteria, yeast, and mammalian cells. mdpi.com A key advantage of the PylRS enzyme is its remarkable substrate promiscuity; its active site is large and can tolerate a wide variety of modifications to the lysine side chain. gem-net.net This has allowed researchers to use directed evolution to create PylRS variants that specifically recognize and activate photo-lysine, charging it onto the orthogonal tRNAPyl. mdpi.com
Orthogonal System Component | Organism of Origin | Role in Photo-lysine Incorporation |
Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina species (e.g., M. barkeri, M. mazei) | Recognizes and activates Photo-lysine. It is engineered to specifically charge the orthogonal tRNAPyl. |
Pyrrolysyl-tRNA (tRNAPyl) | Methanosarcina species (e.g., M. barkeri, M. mazei) | Engineered with a CUA anticodon to recognize the UAG stop codon. It is not recognized by host synthetases. |
This table provides an overview of the commonly used orthogonal system for incorporating photo-lysine.
The technique used to direct the incorporation of photo-lysine at a specific site is known as non-canonical amino acid mutagenesis (ncAAM), most commonly through amber codon suppression. oup.comnih.govspringernature.com In this method, the gene encoding the protein of interest is mutated to introduce the amber stop codon, UAG, at the desired location for photo-lysine insertion. oup.com
The cell is then engineered to express the two components of the orthogonal system: the evolved PylRS variant and the suppressor tRNAPyl, which has its anticodon mutated to CUA to recognize the UAG codon. researchgate.net When this engineered cell is grown in a medium containing photo-lysine hydrochloride, the following occurs:
The photo-lysine is taken up by the cell.
The engineered PylRS specifically recognizes and attaches photo-lysine to the suppressor tRNAPyl.
During translation of the target mRNA, the ribosome pauses at the in-frame UAG codon.
Instead of a release factor terminating translation, the photo-lysyl-tRNAPyl binds to the UAG codon, and the ribosome incorporates photo-lysine into the growing polypeptide chain. nih.gov
Translation continues until the ribosome reaches a natural stop codon (UAA or UGA).
This process results in the production of a full-length target protein with photo-lysine incorporated at a single, predetermined site. nih.gov
Cellular Delivery and Bioavailability Considerations for this compound
For successful incorporation, this compound must be efficiently delivered into the cytoplasm of the host cells. Studies have shown that photo-lysine is readily taken up and used by the native mammalian translation machinery when supplied in the cell culture medium. semanticscholar.orgnih.gov Typical concentrations used in mammalian cell culture range from 0.5 mM to 1.0 mM. oup.comrsc.org
While the precise transport mechanism for photo-lysine has not been extensively detailed, it is likely taken up by the cell's cationic amino acid transporters (CATs), which are responsible for importing natural lysine. mdpi.com The driving force for this transport is the cell's electrochemical gradient, which favors the uptake of cationic molecules. mdpi.com The hydrochloride salt form of the amino acid enhances its solubility in aqueous culture media, which likely contributes to its high bioavailability for cellular uptake and subsequent enzymatic activation.
Optimization of Photo-cross-linking Conditions in Complex Biological Matrices
The successful capture of protein-protein interactions using photo-lysine depends on the precise control of the photo-activation step.
The diazirine moiety of photo-lysine is activated by long-wave UV light, which generates the reactive carbene intermediate. researchgate.net The choice of light source and irradiation parameters is critical to maximize cross-linking efficiency while minimizing cellular damage.
Wavelength: The optimal wavelength for activating the diazirine group is between 345 nm and 365 nm. thermofisher.comrsc.org This wavelength range is advantageous because it is less damaging to proteins and nucleic acids than short-wave UV light (e.g., 254 nm). thermofisher.com
Irradiation Time and Intensity: The duration and intensity of UV exposure must be optimized for each experimental system. Factors include the wattage of the UV lamp, the distance from the lamp to the sample, and the sample volume. nih.gov High-wattage lamps (e.g., 200-1000W) may require only 1-5 minutes of irradiation, while lower-wattage handheld lamps (e.g., 6-15W) may require 10-15 minutes or longer. nih.govthermofisher.comrsc.org
Parameter | Recommended Range | Notes |
Wavelength | 345 - 370 nm | Long-wave UV is crucial to avoid damage to biological macromolecules. thermofisher.comthermofisher.com |
Lamp Type | Mercury Vapor Lamp, Stratalinker, Handheld UV Lamp | Wattage can range from <8W to >200W, significantly impacting exposure time. thermofisher.com |
Irradiation Time | 1 - 15 minutes | Highly dependent on lamp intensity and distance to sample. Must be empirically determined. nih.govrsc.org |
Temperature | Typically on ice | Performing irradiation at low temperatures helps to preserve the integrity of protein complexes. rsc.org |
This table summarizes typical parameters for the UV activation of diazirine-containing amino acids like photo-lysine.
The efficiency of photo-cross-linking is dependent on the concentration of the incorporated photo-lysine and the management of non-specific reactions. The concentration of photo-lysine incorporated into the target protein is primarily controlled by the efficiency of the amber suppression system. nih.gov
Upon photoactivation, the generated carbene is extremely reactive and short-lived. nih.gov If it is not in immediate proximity to an interacting molecule, it will be rapidly quenched. In complex biological matrices, the primary quenching agent is water, which reacts with the carbene to form a stable, non-reactive olefin side-product. nih.gov This rapid quenching by solvent ensures that only molecules in very close proximity to the photo-lysine residue at the moment of irradiation are covalently cross-linked. nih.gov
Furthermore, recent studies indicate that the diazirine photo-reaction can proceed through a two-step pathway involving a longer-lived diazo intermediate before carbene formation. researchgate.netnih.gov This diazo intermediate shows a preference for reacting with acidic residues, such as aspartic acid and glutamic acid, in a pH-dependent manner. nih.govresearchgate.net Understanding this mechanism is crucial, as modulating irradiation intensity and duration can potentially bias the reaction toward either the diazo or carbene pathway, thereby influencing which residues are preferentially cross-linked. researchgate.net
Sample Preparation for Downstream Proteomic Analysis
The successful identification of interacting proteins using this compound hinges on meticulous sample preparation following the photo-cross-linking step. The primary goal of this multi-stage process is to transform the complex mixture of cross-linked proteins into a sample suitable for analysis by mass spectrometry (MS). This typically involves protein denaturation, enzymatic digestion into peptides, and enrichment of the low-abundant cross-linked peptide species. The general workflow involves the enzymatic digestion of covalently linked proteins, followed by the analysis of the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
Lysis and Quenching
Following UV irradiation to activate the diazirine moiety of incorporated photo-lysine and induce cross-linking, the biological sample (e.g., cells, tissues) is lysed to release the protein complexes. medchemexpress.commedchemexpress.com Lysis is typically performed using buffers containing detergents and salts to ensure efficient protein solubilization. It is crucial to quench any unreacted cross-linker to prevent non-specific reactions during subsequent steps.
Commonly used quenching reagents are amine-containing buffers, such as Tris-HCl or ammonium (B1175870) bicarbonate, which react with any remaining activated cross-linker moieties. acs.orgnih.gov For instance, after a 40-minute cross-linking reaction with a succinimidyl ester-containing cross-linker, the reaction can be quenched using 50 mM ammonium bicarbonate for 15 minutes. acs.org
Reduction, Alkylation, and Protein Digestion
Once the cross-linked proteins are solubilized, the sample is prepared for enzymatic digestion. This involves two critical steps: reduction and alkylation.
Reduction: Disulfide bonds within and between proteins are cleaved using a reducing agent. This unfolds the proteins, making them more accessible to digestive enzymes.
Alkylation: The newly exposed sulfhydryl groups are then capped with an alkylating agent to prevent them from reforming disulfide bonds.
Following reduction and alkylation, the protein mixture is digested into smaller peptides using proteolytic enzymes. Trypsin, which cleaves C-terminal to lysine and arginine residues, is the most commonly used enzyme in proteomics. acs.orgnih.gov However, since photo-lysine modifies lysine residues, which can affect trypsin efficiency, a combination of enzymes may be employed to improve protein sequence coverage. nih.gov
Step | Reagent | Typical Concentration | Incubation Conditions | Reference |
---|---|---|---|---|
Reduction | Dithiothreitol (DTT) | 10 mM | 56°C for 1 hour | nih.gov |
Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | 5 mM | 37°C for 45 minutes | acs.org |
Alkylation | Iodoacetamide (IAA) | 10-55 mM | Room temperature in the dark for 1-2 hours | acs.orgnih.gov |
Digestion | Trypsin | 1:50 - 1:100 (enzyme:protein) | 37°C for 12+ hours | acs.org |
Digestion | Lys-C | 1:100 (enzyme:protein) | 37°C for 12 hours | acs.org |
Digestion | Glu-C | - | - | nih.gov |
Enrichment of Cross-linked Peptides
A significant challenge in cross-linking mass spectrometry is the low stoichiometry of cross-linked peptides compared to linear, unmodified peptides. After digestion, the vast majority of peptides in the sample are linear, making the detection of the rare cross-linked species difficult. Therefore, an enrichment step is essential to increase the relative abundance of cross-linked peptides prior to MS analysis. acs.org Several strategies have been developed for this purpose.
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. thermofisher.com Since cross-linked peptides (consisting of two covalently linked peptide chains) are generally larger than their linear counterparts, they elute earlier from the SEC column. This method is widely used for proteome-wide analyses. acs.org Research has shown that for various cross-linkers, the majority of cross-linked peptides are identified in the initial fractions collected from an SEC column. thermofisher.com
Strong Cation Exchange (SCX) Chromatography: SCX separates peptides based on their charge. Cross-linked peptides typically carry a higher positive charge than linear peptides at low pH, allowing for their selective enrichment. thermofisher.com Optimized protocols using a simplified two-fraction salt step gradient with SCX spin columns have been shown to yield a similar number of cross-linked peptide identifications as SEC-based fractionation. thermofisher.com The higher charge state of cross-linked peptides causes them to elute in higher salt fractions. thermofisher.com
Affinity Purification: This approach involves using a cross-linker that contains a specific tag, such as biotin (B1667282). The biotinylated cross-linked peptides can then be selectively captured using streptavidin-coated beads. However, this method can introduce contamination from the affinity matrix. nih.gov To circumvent this, novel strategies have been developed, such as using photo-cleavable linkers that allow for the release of the enriched peptides from the beads upon UV irradiation, thereby improving the signal-to-noise ratio. nih.govnih.govresearchgate.net
Enrichment Method | Principle of Separation | Advantages | Considerations | Reference |
---|---|---|---|---|
Size Exclusion Chromatography (SEC) | Size and hydrodynamic volume | Effective for separating larger cross-linked peptides; widely applicable. | Resolution may be limited; potential for co-elution with large linear peptides. | acs.orgthermofisher.com |
Strong Cation Exchange (SCX) Chromatography | Net positive charge | Good separation based on the higher charge state of cross-linked peptides; can be implemented in a high-throughput spin column format. | Efficiency can depend on the specific amino acid composition of the peptides. | acs.orgthermofisher.com |
Affinity Purification (e.g., Biotin-Streptavidin) | Specific binding to an affinity tag | Highly specific and efficient enrichment. | Potential for contamination from the affinity matrix (e.g., streptavidin peptides); requires a tagged cross-linker. | nih.govacs.org |
Photo-cleavable Linker Enrichment | Affinity capture followed by light-induced release | Reduces contamination from affinity matrix; improves signal-to-noise ratio. | Requires synthesis of a specialized photo-cleavable cross-linker. | nih.govnih.govresearchgate.net |
Following enrichment, the peptide fractions are ready for analysis by LC-MS/MS. The data acquired is then processed using specialized software designed to identify the sequences of the two peptides that have been cross-linked, providing valuable structural information on protein interactions and conformations. acs.org
Advanced Analytical and Bioinformatic Methodologies for Photo Lysine Hydrochloride Derived Data
Mass Spectrometry-Based Identification of Cross-linked Peptides and Proteins
The identification of peptides that have been covalently linked by the activation of the diazirine moiety in photo-lysine (B560627) is a complex analytical challenge. Specialized mass spectrometry workflows, from sample preparation to data analysis, have been developed to address this.
Due to the often low abundance of cross-linked products, enrichment is a critical step prior to mass spectrometric analysis. Various strategies can be employed to selectively isolate the cross-linked species from a complex mixture of non-cross-linked peptides and proteins.
One common approach involves the use of affinity tags. Photo-lysine analogues can be synthesized to include a biotin (B1667282) or other affinity handle. After the photo-cross-linking reaction, the biotinylated complexes can be enriched using streptavidin-coated beads. This allows for the specific pull-down of cross-linked species, significantly reducing the complexity of the sample for subsequent analysis.
Another strategy is size-exclusion chromatography (SEC). Since cross-linked protein complexes or peptide-peptide conjugates will have a higher molecular weight than their individual, non-cross-linked counterparts, SEC can be used to separate fractions based on size, thereby enriching for the larger, cross-linked species.
Furthermore, specific purification of a bait protein of interest (into which photo-lysine has been incorporated) and its cross-linked partners can be achieved through affinity purification targeting the bait protein itself, for example, by using an antibody against the bait or an engineered affinity tag on the bait protein.
Table 1: Comparison of Enrichment Strategies for Photo-cross-linked Products
Strategy | Principle | Advantages | Disadvantages |
Affinity Tagging (e.g., Biotin) | Incorporation of a tagged photo-lysine analogue allows for specific capture of cross-linked products. | High specificity and enrichment factor. | Requires synthesis of a tagged photo-lysine; potential for steric hindrance from the tag. |
Size-Exclusion Chromatography (SEC) | Separation based on molecular weight, enriching for larger, cross-linked complexes. | Does not require modification of the photo-lysine; applicable to endogenous interactions. | Lower specificity compared to affinity tagging; may not resolve all cross-linked and non-cross-linked species. |
Bait-Specific Affinity Purification | Use of an antibody or affinity tag on the bait protein to pull down the entire cross-linked complex. | Isolates interactions specific to the bait protein. | Requires a specific antibody or a tagged bait protein; may miss interactions not involving the bait. |
Once enriched, the cross-linked peptides are subjected to tandem mass spectrometry (MS/MS) to determine their amino acid sequence and pinpoint the location of the cross-link. The choice of fragmentation technique is critical for obtaining informative spectra from these complex molecules.
Several fragmentation methods are utilized, each with its own advantages for the analysis of diazirine cross-linked peptides. acs.orgnih.govacs.orgnih.govrappsilberlab.org
Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions and their collision with a neutral gas. While widely used, CID can sometimes lead to the preferential fragmentation of one of the two peptide backbones in a cross-linked pair, leaving the other intact and thus providing incomplete information. acs.orgnih.gov
Higher-Energy C-trap Dissociation (HCD): HCD is a beam-type CID fragmentation method that often results in a greater number of identified cross-links compared to traditional CID. acs.orgnih.govrappsilberlab.org
Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to the precursor ion, leading to fragmentation of the peptide backbone. It is particularly useful for preserving post-translational modifications and for fragmenting longer peptides. ETD and its variants can improve the sequence coverage of both peptides in a cross-linked pair. acs.orgnih.govnih.gov
Combined Fragmentation Techniques (ETciD and EThcD): These hybrid methods combine ETD with either CID (ETciD) or HCD (EThcD). They often provide the most comprehensive fragmentation data, leading to higher confidence in cross-link identification and more precise localization of the cross-linking site. acs.orgnih.govacs.orgnih.govrappsilberlab.org EThcD, in particular, has been shown to be highly effective for achieving good sequence coverage of both peptides. acs.orgnih.govrappsilberlab.org
Table 2: Overview of Fragmentation Techniques for Cross-link Analysis
Fragmentation Technique | Abbreviation | Principle | Key Advantages for Cross-link Analysis |
Collision-Induced Dissociation | CID | Ion collision with neutral gas | Simple and widely available |
Higher-Energy C-trap Dissociation | HCD | Beam-type CID | High number of identified cross-links acs.orgnih.govrappsilberlab.org |
Electron-Transfer Dissociation | ETD | Electron transfer to precursor ion | Good for longer peptides, preserves modifications nih.gov |
ETD with supplemental CID activation | ETciD | Combination of ETD and CID | Improved fragmentation coverage |
ETD with supplemental HCD activation | EThcD | Combination of ETD and HCD | Excellent sequence coverage of both peptides acs.orgnih.govrappsilberlab.org |
The complex nature of MS/MS spectra from cross-linked peptides necessitates the use of specialized software for their identification. These algorithms are designed to search spectral libraries against protein sequence databases, considering all possible peptide-peptide linkages.
A variety of software tools have been developed for this purpose, including:
pLINK: A popular tool for identifying cross-linked peptides from MS/MS data.
xQuest: Another widely used algorithm that can handle different types of cross-linkers.
StavroX and MeroX: Software packages designed for the analysis of cross-linking data. stavrox.com
Protein Prospector: A suite of tools that includes modules for cross-link analysis.
Kojak: An algorithm that is part of a comprehensive cross-linking analysis pipeline.
Xi: A software tool specifically designed for the analysis of cross-linking mass spectrometry data.
CLMSVault: A software suite for the analysis, visualization, and comparison of cross-linking mass spectrometry datasets. nih.gov
ProXL: A web application and database for sharing, visualizing, and analyzing protein cross-linking mass spectrometry data. acs.org
These programs typically work by generating theoretical fragmentation patterns for all possible cross-linked peptide pairs from a given protein database and comparing them to the experimental MS/MS spectra. They employ sophisticated scoring schemes to rank the matches and provide a statistical measure of confidence for each identification.
Immunochemical and Affinity-Based Detection Methods
In addition to mass spectrometry, immunochemical and affinity-based methods are valuable for the detection and purification of proteins and complexes that have been covalently linked using photo-lysine hydrochloride.
While antibodies that specifically recognize the photo-lysine residue itself are not commonly available, antibody-based detection is still a cornerstone for analyzing the outcomes of photo-cross-linking experiments. The primary application of antibodies in this context is for the detection of a specific protein of interest (the "bait") and its interacting partners (the "prey").
After photo-cross-linking, protein complexes can be separated by techniques like SDS-PAGE. Western blotting can then be performed using an antibody specific to the bait protein. A successful cross-linking event between the bait and a prey protein will result in a new, higher molecular weight band on the blot, in addition to the band corresponding to the monomeric bait protein. The appearance of this new band provides evidence of a direct interaction.
Furthermore, if the identity of a potential interacting partner is known or suspected, an antibody against that prey protein can be used to confirm its presence in the higher molecular weight complex.
Affinity purification techniques are instrumental in isolating cross-linked protein complexes for further analysis, such as identification by mass spectrometry. nih.gov These methods leverage the high specificity of antibody-antigen or other affinity interactions.
Co-immunoprecipitation (Co-IP): This is a widely used technique to study protein-protein interactions. nih.gov In the context of photo-cross-linking, a cell lysate containing the cross-linked complexes is incubated with an antibody that specifically targets the bait protein. This antibody, along with the bait and any covalently linked prey proteins, is then captured on protein A/G-coated beads. After washing to remove non-specifically bound proteins, the entire complex can be eluted and analyzed. The covalent nature of the photo-cross-link helps to preserve even transient or weak interactions that might otherwise be lost during the washing steps of a conventional Co-IP experiment. nih.gov
Pull-down Assays: Similar to Co-IP, pull-down assays are used to isolate protein complexes. Instead of an antibody, this method often employs a "bait" protein that has been engineered to contain an affinity tag, such as a His-tag or a GST-tag. The cell lysate is passed over a resin that specifically binds to the tag (e.g., nickel resin for a His-tag), thereby capturing the bait protein and its cross-linked partners. This method is particularly useful when a specific antibody for the bait protein is not available.
The combination of incorporating photo-lysine to covalently trap interactions, followed by affinity purification, provides a powerful strategy for the robust isolation and subsequent identification of protein interaction partners. nih.govresearchgate.net
Bioinformatic Tools for Network Analysis and Interaction Mapping
Following the identification of cross-linked peptides from this compound experiments using specialized software, the next critical step is to translate this list of interactions into a meaningful biological context. This is achieved through network analysis and interaction mapping, which visualize the complex web of relationships between proteins and help to identify functional modules and key regulatory hubs.
A typical bioinformatic workflow for analyzing photo-lysine-derived data involves several stages. Initially, specialized search algorithms are employed to identify the cross-linked peptides from the raw mass spectrometry data. Subsequently, the identified interactions are used to construct protein interaction networks.
A variety of software tools are available for the analysis and visualization of these complex datasets. MaxLynx , a computational proteomics workflow integrated into the MaxQuant environment, is capable of identifying cross-linked peptides from both non-cleavable and MS-cleavable cross-linkers. For the visualization and analysis of the resulting protein interaction networks, Cytoscape is a widely used open-source platform. It offers a versatile environment for building, visualizing, and analyzing biological networks. Specific plugins for Cytoscape, such as XlinkCyNET , are tailored for the visualization of cross-linking mass spectrometry data, allowing for the representation of intra- and intermolecular cross-links and the mapping of protein domains. This provides a detailed view of the interaction interfaces at the subdomain level.
Another powerful tool for visualizing cross-linking data is xiNET , a web-based application that provides clear and interactive 2D visualizations of protein interaction networks. It is particularly adept at displaying the residue-level details of the cross-links, which is crucial for understanding the structural basis of the interactions captured by photo-lysine. For a more integrated structural analysis, PyXlinkViewer , a plugin for the molecular graphics system PyMOL, enables the mapping of cross-linking data onto 3D protein structures. This allows researchers to assess the spatial constraints imposed by the cross-links and to validate structural models of protein complexes.
The table below summarizes some of the key bioinformatic tools used in the analysis of data from this compound and other cross-linking experiments.
Tool Category | Tool Name | Key Features |
Cross-link Identification | MaxLynx | Integrated into MaxQuant, supports non-cleavable and MS-cleavable cross-linkers. |
MeroX | Specialized for the analysis of data from MS-cleavable cross-linkers. | |
CLMSVault | A software suite for storing, combining, and analyzing data from different cross-linkers and search algorithms. | |
Network Visualization | Cytoscape | Open-source platform for network visualization and analysis with numerous plugins. |
XlinkCyNET | A Cytoscape plugin for visualizing large-scale XL-MS-based protein interaction networks. | |
xiNET | Web-based tool for interactive 2D visualization of cross-linking data. | |
Structural Analysis | PyXlinkViewer | A PyMOL plugin for mapping cross-links onto 3D protein structures. |
Once the interaction network is constructed and visualized, further analysis can be performed to extract biological insights. This includes identifying densely connected clusters of proteins, which often represent functional modules, and performing pathway analysis to understand the biological processes that are enriched within the network. Tools that interface with databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Gene Ontology (GO) are used for this purpose. This allows researchers to move from a list of interacting proteins to a functional understanding of the cellular machinery.
Integration with Other 'Omics' Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of cellular function, it is often necessary to integrate proteomics data from this compound experiments with other 'omics' datasets, such as genomics, transcriptomics, and metabolomics. This multi-omics approach provides a more complete picture of the flow of biological information, from the genome to the functional output of the cell.
The integration of proteomics with transcriptomics, for instance, can reveal post-transcriptional regulatory mechanisms. A lack of correlation between the abundance of a protein and its corresponding mRNA transcript can point to regulation at the level of translation or protein degradation. In the context of photo-lysine-derived data, this integrated analysis can help to understand how changes in gene expression impact the formation and dynamics of protein complexes. For example, a study integrating transcriptomics and proteomics in quinoa sprouts provided insights into the molecular mechanisms of lysine (B10760008) biosynthesis by identifying candidate genes and exploring the factors affecting lysine accumulation. nih.gov
Metabolomics data can be integrated with proteomics to link protein interaction networks with metabolic pathways. This can be particularly insightful for understanding how cellular metabolism is regulated by protein complexes and signaling networks. A multi-omics analysis of the lysine deacetylase ABHD14B combined transcriptomics and metabolomics to reveal its role in glucose metabolism in mammals. nih.gov By identifying changes in both gene expression and metabolite levels, the study provided a comprehensive view of the enzyme's metabolic function.
Several computational platforms and strategies are available for multi-omics data integration. These platforms often employ statistical methods to identify correlations between different 'omics' layers and use network-based approaches to visualize these complex relationships. The goal is to build comprehensive models of cellular processes that can explain how perturbations at one level (e.g., a genetic mutation) propagate through the system to affect the phenotype.
The integration of data from this compound experiments with other 'omics' data allows for the construction of more complete and dynamic models of cellular function. This systems biology approach is essential for unraveling the complexity of biological systems and for understanding the molecular basis of health and disease.
Computational and Theoretical Approaches to Understanding Photo Lysine Hydrochloride
Molecular Dynamics Simulations of Photo-lysine (B560627) Hydrochloride in Protein Environments
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. When photo-lysine is incorporated into a protein, MD simulations can provide invaluable insights into how the unnatural amino acid influences the protein's structure, dynamics, and the accessibility of the photo-reactive diazirine group.
MD simulations are based on calculating the forces between atoms and using these forces to predict their motion. A typical simulation involves defining a system (e.g., a protein with incorporated photo-lysine, solvated in water) and applying a force field—a set of parameters that describe the potential energy of the particles. The simulation then iteratively calculates the forces, updates the positions and velocities of the atoms over small time steps (femtoseconds), and generates a trajectory of the molecule's conformational changes.
Research Findings: By incorporating a photo-lysine residue into a protein model, MD simulations can be used to:
Assess Structural Perturbations: Determine if the presence of the bulkier photo-lysine side chain alters the local or global folding of the protein.
Characterize Side-Chain Dynamics: Analyze the flexibility and conformational states of the photo-lysine side chain. This is crucial for understanding the "sampling radius" of the diazirine moiety and which regions of a binding partner it is likely to reach.
Solvent Accessibility: Calculate the solvent-accessible surface area (SASA) of the diazirine group. Higher SASA may indicate a greater likelihood of reacting with a binding partner rather than the host protein.
Predict Interaction Hotspots: In a model of a protein complex, simulations can reveal the most probable locations and orientations of the photo-lysine side chain at the interaction interface, highlighting potential cross-linking regions.
These simulations provide a dynamic picture that static structural models cannot, predicting the conformational ensemble of the photo-probe within the protein environment before photoactivation.
Simulation Parameter/Objective | Description | Typical Values/Outputs |
---|---|---|
Force Field | Set of equations and parameters to describe the potential energy of the system. | CHARMM, AMBER, GROMOS |
Simulation Time | Total duration of the simulated trajectory. | 100 nanoseconds - 1 microsecond |
Time Step | Interval between calculation steps. | 1 - 2 femtoseconds |
Primary Output | Trajectory file containing atomic coordinates over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), Radial Distribution Functions |
Key Insights for Photo-Lysine | Information gained about the probe's behavior. | Structural stability of host protein, conformational preferences of the photo-lysine side chain, accessibility of the diazirine group. |
Quantum Chemical Calculations of Excited State Dynamics and Reactivity
Upon irradiation with UV light (~360 nm), the diazirine ring of photo-lysine enters an electronically excited state, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. iris-biotech.de Quantum chemical (QC) calculations are essential for understanding the electronic-level details of this ultrafast photochemical reaction.
Unlike MD simulations that use classical mechanics, QC methods solve approximations of the Schrödinger equation to describe the distribution of electrons and the energies of different electronic states. For photochemical reactions, methods that can accurately model excited states are required.
Key Computational Methods:
Complete Active Space Self-Consistent Field (CASSCF): A method that provides a good qualitative description of the electronic structure in molecules where electron correlation is strong, such as in bond-breaking/forming reactions and excited states.
Multiconfigurational Second-Order Perturbation Theory (CASPT2): This method builds upon a CASSCF calculation by adding dynamic electron correlation, providing more accurate energy predictions for ground and excited states. acs.org
Research Findings: Theoretical studies on diazirine photochemistry have elucidated the key steps of the reaction:
Photoexcitation: The molecule absorbs a photon, promoting an electron to an antibonding orbital (n → π* transition), leading to the first excited singlet state (S₁).
N-N Bond Cleavage: In the excited state, the C-N bonds of the diazirine ring elongate, and the molecule rapidly moves towards a conical intersection—a point where the potential energy surfaces of two electronic states (e.g., S₁ and the ground state S₀) intersect.
Nitrogen Extrusion: Passage through the conical intersection facilitates a radiationless transition back to the ground state, where the molecule now has enough vibrational energy to overcome the barrier for N₂ extrusion. acs.org
Carbene Formation: The final products are molecular nitrogen and a singlet carbene, a highly reactive species with a vacant p-orbital and a lone pair of electrons. nih.gov This carbene then rapidly inserts into nearby C-H, O-H, or N-H bonds. nih.gov
QC calculations have shown that this process is extremely fast, occurring on a femtosecond to picosecond timescale. acs.org These calculations help rationalize the high efficiency of the photoreaction and provide a fundamental understanding of the reactive intermediate that is central to the utility of photo-lysine.
In Silico Prediction of Photo-cross-linking Sites and Efficiencies
A major challenge in a cross-linking experiment is to identify which residues have been covalently linked. While mass spectrometry is the ultimate tool for this, computational methods can predict likely cross-linking sites, thereby guiding experimental design and aiding in data analysis. In silico prediction relies on structural information of the target protein or protein complex.
The prediction process generally involves:
Structural Modeling: Obtaining a 3D structure of the protein or complex, either from experimental sources (like the Protein Data Bank) or from predictive algorithms like AlphaFold.
Virtual Incorporation of Photo-Lysine: Replacing a native lysine (B10760008) residue with photo-lysine in the 3D model.
Conformational Sampling: Using techniques like MD simulations or simpler rotamer libraries to model the possible orientations of the photo-lysine side chain.
Proximity and Accessibility Analysis: Identifying all amino acid residues that fall within the reactive radius of the carbene generated from the diazirine group. The effective cross-linking radius is typically considered to be within a few angstroms. thieme-connect.com The solvent accessibility of both the diazirine and the potential target residue is also factored in, as buried residues are less likely to react.
Predictive Factors for Cross-Linking Efficiency:
Distance: The distance between the diazirine carbon and a target C-H, O-H, or N-H bond is the most critical factor.
Residue Reactivity: While carbenes are highly reactive, some studies suggest a slight preference for insertion into more electron-rich or acidic residues.
Local Dynamics: The flexibility of both the photo-lysine side chain and the target residue's side chain, as simulated by MD, can influence the probability of a successful cross-linking event.
Software tools developed for analyzing cross-linking mass spectrometry (XL-MS) data, such as xQuest or pLink, can be adapted to incorporate these predictive constraints, helping to narrow down the search space for identifying cross-linked peptides in complex mass spectra. nih.gov
Factor | Computational Metric | Influence on Cross-Linking Probability |
---|---|---|
Proximity | Distance (Å) from diazirine to target atom | High (probability decreases sharply with distance) |
Accessibility | Solvent Accessible Surface Area (SASA) | Moderate (higher SASA for both probe and target increases likelihood) |
Flexibility | Root Mean Square Fluctuation (RMSF) | Moderate (higher flexibility can increase the sampled interaction space) |
Target Reactivity | Amino acid type (e.g., acidic vs. aliphatic) | Low to Moderate (carbenes are highly reactive but may show slight preferences) |
Machine Learning Approaches for Optimizing Photo-probe Design
Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemical biology, including the design of chemical probes. nih.gov For photo-lysine and other photo-probes, ML models can be trained to predict key properties, accelerating the design-build-test cycle for developing new and improved reagents.
Applications of Machine Learning in Photo-Probe Design:
Predicting Photochemical Properties: ML models can be trained on data from quantum chemical calculations or experimental results to predict properties like absorption wavelength, quantum yield of carbene formation, and carbene lifetime for novel diazirine-containing molecules. This allows for the rapid in silico screening of many candidate structures without the need for costly synthesis and testing.
Optimizing Cross-Linking Efficiency: By analyzing large datasets from XL-MS experiments, ML algorithms can identify the structural and chemical features that lead to successful cross-linking. This knowledge can be used to design new photo-amino acids with linkers of different lengths or flexibilities to target specific types of protein interfaces.
Improving Structural Modeling: The integration of experimental cross-linking data into deep learning-based protein structure prediction tools like AlphaFold has shown great promise. biorxiv.org By providing the algorithm with distance constraints from a photo-lysine experiment, the accuracy of the predicted protein complex structure can be significantly improved, especially for transient or difficult-to-crystallize assemblies.
Deconvoluting Complex Datasets: AI-driven tools can aid in the analysis of complex mass spectrometry data generated from whole-cell cross-linking experiments, helping to identify true protein-protein interactions from background noise with greater accuracy.
These computational approaches represent a powerful synergy between theoretical chemistry, biophysics, and data science. They not only provide a deeper understanding of how photo-lysine hydrochloride works at a fundamental level but also pave the way for the rational design of next-generation chemical tools for exploring the cellular interactome.
Comparative Analysis with Alternative Photo Affinity Labeling Probes and Cross Linkers
Comparison with Photo-leucine and Photo-methionine Analogs
Photo-leucine and photo-methionine are well-established photo-reactive amino acids designed to structurally mimic their natural counterparts, leucine (B10760876) and methionine. nih.gov This close resemblance allows them to be readily incorporated into proteins by the cell's native translational machinery, making them effective probes for mapping protein-protein interactions within a cellular context. nih.govnih.gov They are particularly useful for targeting hydrophobic regions of proteins. springernature.com
Photo-lysine (B560627), which also contains a diazirine moiety, is similarly incorporated into proteins. medchemexpress.com However, it is designed to capture and identify proteins that specifically recognize lysine (B10760008) and its post-translational modifications (PTMs), such as readers and erasers of histone marks. medchemexpress.commedchemexpress.com
Key research findings indicate that Photo-lysine can exhibit superior performance in certain contexts. For instance, in studies involving the chaperone proteins HSP90β and HSP60, Photo-lysine demonstrated a higher photo-cross-linking efficiency than Photo-leucine. medchemexpress.commedchemexpress.com This suggests that the specific chemical structure of Photo-lysine can lead to more robust covalent capture of interacting partners. Furthermore, some studies have noted a preferential incorporation of photo-methionine over photo-leucine, adding another layer of variability to consider when choosing a probe. researchgate.net
Feature | Photo-lysine | Photo-leucine | Photo-methionine |
---|---|---|---|
Primary Target | Proteins binding lysine or its PTMs medchemexpress.commedchemexpress.com | General protein-protein interactions, especially in hydrophobic regions springernature.com | General protein-protein interactions, especially in hydrophobic regions springernature.com |
Cross-linking Efficiency | Reported as higher than Photo-leucine in specific cases (e.g., with HSP90β and HSP60) medchemexpress.commedchemexpress.com | Effective, but noted as lower than Photo-lysine in some direct comparisons medchemexpress.com | Effective, with some evidence of preferential incorporation over Photo-leucine researchgate.net |
Mimicry | Mimics natural lysine medchemexpress.com | Mimics natural leucine nih.gov | Mimics natural methionine nih.gov |
Incorporation | Incorporated by native mammalian translation machinery medchemexpress.com | Incorporated by native mammalian translation machinery nih.gov | Incorporated by native mammalian translation machinery nih.gov |
Advantages and Limitations of Diazirine-Based Photo-cross-linkers
Photo-lysine hydrochloride belongs to the family of diazirine-based photo-cross-linkers. The diazirine group, upon activation with UV light, confers a distinct set of properties that make it a popular choice for photo-affinity labeling experiments. sigmaaldrich.comnih.gov
Advantages:
Small Size: The diazirine group is compact and nearly isosteric to a methyl group, minimizing steric hindrance that could otherwise disrupt natural biological interactions. nih.gov
Chemical Stability: Diazirines are stable in both acidic and basic conditions and are not sensitive to ambient light, which facilitates their synthesis and handling. nih.gov
Benign Activation: They are typically activated by long-wavelength UV light (around 350-365 nm), which reduces the risk of photodamage to proteins and other biomolecules that can occur at shorter wavelengths. nih.govbiorxiv.org
High Reactivity: Upon photoactivation, the diazirine ring expels nitrogen gas to form a highly reactive carbene intermediate. nih.govbgsu.edu This carbene has a very short lifetime and can insert into a wide array of chemical bonds, including strong C-H bonds, allowing for indiscriminate and efficient cross-linking to any nearby amino acid residue. nih.govbiorxiv.org
Capturing Transient Interactions: The rapid reaction kinetics of the carbene intermediate makes diazirine probes ideal for capturing weak or transient interactions that might be missed by other methods. nih.govbiorxiv.org
Limitations:
Diazo Isomerization: A significant limitation is the potential for the diazirine to isomerize into a linear diazo intermediate upon irradiation. acs.org This diazo species is less reactive than the carbene and tends to react preferentially with nucleophilic or acidic residues, which can skew labeling results away from the true interaction site.
Non-specific Labeling: While the reactivity of the carbene is an advantage, it can also lead to non-specific labeling if the probe's concentration is too high or if it is not properly localized at the binding site before photoactivation. rsc.org
Advantages | Limitations |
---|---|
Compact size minimizes steric disruption nih.gov | Potential for isomerization to less reactive diazo intermediate acs.org |
Stable for synthesis and handling nih.gov | Reactive carbene can be quenched by water biorxiv.org |
Activated by less damaging long-wave UV light nih.govbiorxiv.org | Can lead to non-specific labeling if not properly controlled rsc.org |
Highly reactive carbene inserts into diverse bonds nih.govbiorxiv.org | Diazo isomer exhibits preferential reactivity for acidic residues |
Effectively captures transient or weak interactions nih.gov |
Orthogonal Photo-chemistry Strategies and Their Complementarity
No single cross-linking agent can provide a complete map of a protein's interaction interface or structure. To overcome the limitations of any individual probe, researchers often employ orthogonal photo-chemistry strategies. This approach involves using multiple cross-linkers with different reactive properties in parallel to obtain a more comprehensive set of structural constraints. springernature.com
A powerful example of this strategy is the combined use of diazirine-based probes (like Photo-lysine) and benzophenone-based probes. rappsilberlab.orgacs.org While both are activated by light, their resulting reactive species have distinct insertion preferences. The carbene generated from a diazirine is highly and indiscriminately reactive. nih.gov In contrast, the triplet diradical generated from a benzophenone (B1666685) preferentially abstracts hydrogen atoms from C-H bonds, showing a bias towards certain residues. acs.org
This difference in reactivity means the two types of probes have an "orthogonal directionality," allowing them to access and label different regions of a protein or protein complex. rappsilberlab.orgacs.org Where a diazirine might fail to label a specific site due to local quenching or unfavorable orientation, a benzophenone might succeed, and vice versa. By combining the data from both types of experiments, a much denser and more reliable map of protein interactions and structures can be generated, highlighting the complementarity of these orthogonal approaches. rappsilberlab.org The integration of photo-controllable reactions into bioorthogonal chemistry provides spatiotemporal control for studying dynamic biological processes. scispace.comrsc.org
Future Research Trajectories and Challenges for Photo Lysine Hydrochloride
Development of Next-Generation Photo-lysine (B560627) Probes with Enhanced Features
The utility of photo-lysine hydrochloride in capturing protein-protein interactions (PPIs) has paved the way for significant advancements in chemical biology. However, the evolution of this powerful tool is far from complete. Future research is intensely focused on engineering next-generation photo-lysine probes with superior characteristics, aiming to overcome the limitations of current versions and to provide more sophisticated control over in vivo crosslinking experiments.
Tunable Wavelength Activation
A primary challenge in photo-crosslinking studies is the potential for cellular damage induced by high-energy ultraviolet (UV) light, which is typically required to activate the diazirine moiety of photo-lysine. thermofisher.comiris-biotech.de The standard activation range for diazirines is long-wave UV light (approximately 330-370 nm), which, while an improvement over the more damaging short-wave UV (e.g., 254 nm) needed for older aryl azide (B81097) crosslinkers, can still trigger undesirable cellular responses. thermofisher.comresearchgate.net Consequently, a major trajectory in probe development is the shift towards activation by longer, lower-energy wavelengths, ideally in the visible or near-infrared spectrum. researchgate.net
Achieving this bathochromic shift involves the design of novel photoreactive groups to replace or modify the diazirine ring. Research into chromophores that undergo photocycloaddition in the visible-light regime, such as acrylpyrene (AP) and styrylpyrido[2,3-b]pyrazine (SPP), demonstrates the feasibility of wavelength-orthogonal crosslinking, where different light colors can independently trigger reactions. researchgate.netnih.gov The goal is to create photo-lysine analogues that can be activated selectively, allowing researchers to initiate crosslinking with spatiotemporal precision while minimizing phototoxicity. This would enable more complex experimental designs, such as sequentially capturing different interaction events within the same living system by using different colors of light.
Photoreactive Group | Typical Activation Wavelength (nm) | Key Characteristics |
Simple Phenyl Azides | 254 - 275 (Short-wave UV) | Older technology; high potential for cellular damage. thermofisher.com |
Nitrophenyl Azides | 300 - 460 (Long-wave UV) | Reduced cellular damage compared to simple phenyl azides. thermofisher.com |
Diazirines | 330 - 370 (Long-wave UV) | More stable than aryl azides; efficient activation; forms reactive carbene intermediates. thermofisher.comiris-biotech.de |
Visible Light Chromophores | 400 - 550+ (Visible Light) | Future goal for photo-lysine; minimal phototoxicity; allows for wavelength-orthogonal activation. researchgate.netnih.gov |
Improved Reactivity and Specificity in Live Organisms
Beyond wavelength tuning, enhancing the crosslinking efficiency and biological specificity of photo-lysine probes is a critical research frontier. The inherent challenge is to maximize the capture of genuine biological interactions while minimizing the non-specific labeling of bystander proteins in the crowded cellular milieu.
Recent efforts have led to the design of new photo-lysine variants with potentially higher reactivity. For instance, δ-photo-lysine was developed with the diazirine photoreactive group positioned closer to the terminus of the amino acid side chain compared to the earlier γ-photo-lysine. researchgate.netnih.gov This structural modification is hypothesized to increase the reach and flexibility of the reactive moiety, possibly leading to a higher crosslinking yield for interacting partners. researchgate.netnih.gov
Improving specificity involves two main approaches: enhancing the inherent selectivity of the photoreactive group and developing methods for targeted delivery. Diazirines are generally considered superior to aryl azides in this regard, as they tend to decrease non-selective capture. semanticscholar.org Future work will focus on synthesizing novel photoreactive groups that are even more inert before activation but more potently reactive with proximal molecules upon irradiation. Furthermore, developing strategies for lysine-selective chemical modification could be adapted to target the photo-probe to specific, highly reactive lysine (B10760008) residues within a protein complex, thereby increasing the specificity of the crosslinking event. nih.gov
Expansion of Applications to Novel Biological Systems and Processes
The foundational success of this compound in cultured cells has set the stage for its application in more complex and physiologically relevant contexts. The future of the field lies in moving from in vitro and in cellulo models to whole organisms and specific subcellular compartments.
In Vivo Protein Interaction Studies in Model Organisms
A significant advantage of photo-lysine is that it can be readily incorporated into proteins by the cell's own translational machinery, making it a powerful tool for studies in living systems. semanticscholar.orgmedchemexpress.com The next logical step is to expand its use from cell lines to whole model organisms such as C. elegans, Drosophila melanogaster, and mice. This transition will allow for the investigation of dynamic PPIs during development, disease progression, and physiological responses in an intact biological context.
The ability of photo-crosslinking to capture weak and transient interactions is particularly valuable for in vivo studies, where such interactions are crucial for signaling pathways and regulatory networks. researchgate.net The development of highly cell-permeable, water-soluble photo-crosslinkers is essential for efficient delivery and widespread labeling in animal models. nih.gov Applying this technology in vivo will enable researchers to take a "snapshot" of the interactome of a specific protein in a particular tissue and at a defined time point, providing unprecedented insights into the molecular sociology of the cell in its native environment. nih.gov
Investigating Organelle-Specific Proteomes
Cells are highly compartmentalized, and understanding the protein interaction networks within specific organelles is key to deciphering their functions. A major future direction is the development of methods to target this compound to specific subcellular locations, such as the mitochondria, nucleus, endoplasmic reticulum, or lysosomes. nih.gov
Initial studies have already demonstrated the utility of photo-lysine in identifying chromatin-binding proteins within the nucleus. researchgate.netmedchemexpress.com Future strategies will involve conjugating photo-lysine to organelle-specific targeting signals or employing advanced delivery systems to confine the probe. For example, recent work on a pyridinium-based chemical probe demonstrated the potential for mitochondria-localized labeling in live cells, providing a template for future photo-lysine designs. nih.gov By restricting photo-activation to a specific organelle, researchers can map its unique interactome with high precision, revealing the localized protein machinery that governs organellar function and communication.
Integration with Advanced Imaging Techniques
While mass spectrometry is the primary tool for identifying proteins captured by photo-lysine, it provides little information about the spatial organization of these interactions within the cell. A significant future challenge and opportunity lie in the integration of photo-crosslinking with advanced imaging modalities, such as super-resolution microscopy.
This integration could be achieved by developing bifunctional photo-lysine probes that contain both a photoreactive crosslinking group and a fluorescent reporter. Such a probe would allow researchers to first covalently trap a protein interaction with a pulse of UV light and then visualize the location of the resulting cross-linked complex within the cell using microscopy. This would provide a powerful link between the "what" of proteomics and the "where" of cell biology. Combining photo-affinity labeling with imaging has been explored, and extending this to the genetically encodable photo-lysine system is a promising avenue. chimia.ch This correlative approach would enable the mapping of protein interactomes not just to specific organelles, but to precise sub-organellar structures and signaling hubs, offering a truly systems-level understanding of cellular function.
Addressing Challenges in Background Labeling and Off-Target Reactions
A primary challenge in photo-crosslinking experiments is distinguishing specific, biologically relevant interactions from non-specific background labeling and off-target reactions. The highly reactive carbene intermediate generated from the diazirine moiety of photo-lysine upon UV activation can react indiscriminately with nearby molecules, leading to potential artifacts. iris-biotech.de Addressing this requires a multi-pronged approach encompassing chemical design, experimental optimization, and sophisticated data analysis.
Chemical and Experimental Strategies:
The very design of the photo-lysine molecule can influence its specificity. Research has shown that the positioning of the diazirine group on the lysine side chain is critical. For instance, δ-photo-lysine, where the diazirine is closer to the terminus of the side chain, has been reported to exhibit higher crosslinking efficiency and lower background labeling compared to other isomers like γ-photo-lysine. researchgate.net
Meticulous optimization of experimental parameters is crucial to minimize non-specific crosslinking. Key factors include:
UV Exposure: Utilizing high-intensity, longwave UV light (around 365 nm) from sources like LEDs can dramatically reduce irradiation times, in some cases by up to 1000-fold. biorxiv.org These short, controlled bursts of UV exposure minimize cellular damage and the likelihood of capturing random collisional interactions. biorxiv.org
Concentration: The concentration of the photo-lysine probe must be carefully titrated to ensure sufficient incorporation for capturing interactions without causing cellular toxicity. medchemexpress.com
Controls: The use of negative controls is essential. For example, experiments can be run with non-crosslinking lysine analogs, such as Nε-Boc-lysine, to identify proteins that bind non-specifically to the experimental apparatus or affinity tags.
Quantitative and Computational Approaches:
Post-crosslinking, advanced analytical techniques are employed to filter genuine interactions from the noise. Quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are particularly powerful. xianglilab.comnih.gov By comparing the abundance of proteins captured in experiments using a specific photo-lysine-baited protein versus a control, researchers can quantitatively distinguish true interaction partners from the non-specific background. The CLASPI (cross-linking-assisted and SILAC-based protein identification) method exemplifies this strategy, successfully using it to identify readers of histone modifications. xianglilab.com
Furthermore, computational analysis of mass spectrometry data is indispensable. Algorithms can help map crosslink sites and filter data based on specific criteria to reduce the false discovery rate. acs.org By integrating structural data of known protein-RNA complexes, computational methods can even predict photo-crosslinking sites, suggesting that these reactions are highly selective in the cellular environment and not entirely random. nih.gov
Strategy | Rationale | Key Findings/Implementation |
Chemical Design | Isomeric position of the diazirine group affects performance. | δ-photo-lysine shows higher efficiency and lower background than γ-photo-lysine. researchgate.net |
UV Optimization | Minimizing UV exposure time reduces cellular damage and random crosslinking. | High-intensity LEDs can reduce irradiation time from minutes to seconds. biorxiv.org |
Quantitative Proteomics | Differentiates specific interactors from non-specific background binders. | SILAC-based approaches like CLASPI enable robust identification of true binding partners. xianglilab.comnih.gov |
Computational Filtering | Reduces false positives from mass spectrometry data. | Algorithms can map crosslink sites and predict interaction interfaces. acs.orgnih.gov |
Potential for Translational Research beyond Clinical Applications
While the clinical implications of understanding PPIs are vast, the utility of this compound extends far beyond direct therapeutic development into foundational research and biotechnological innovation.
Biotechnological Tool Development:
This compound is fundamentally a tool for discovery. Its primary biotechnological application is in target identification and validation within the drug discovery pipeline. By incorporating photo-lysine into a drug molecule or a target protein, researchers can covalently capture its binding partners, elucidating its mechanism of action or identifying off-target effects. iris-biotech.de
In the realm of synthetic biology and protein engineering, the genetic incorporation of photo-lysine and other non-canonical amino acids allows for the creation of novel proteins with tailored functions. researchgate.netrsc.org For instance, proteins can be engineered with photo-switchable activities or designed to assemble into new biomaterials upon light activation, with photo-lysine serving to lock the components into a stable structure.
Fundamental Disease Mechanism Elucidation:
A major application of photo-lysine is in unraveling the complex molecular interactions that underpin disease. This is particularly evident in epigenetics and cancer research. Post-translational modifications (PTMs) of lysine on histone proteins are critical for regulating gene expression, and their dysregulation is a hallmark of many cancers. Photo-lysine has been instrumental in identifying the "reader" and "eraser" proteins that bind to or remove these specific lysine modifications, providing crucial insights into the mechanisms of epigenetic control. nih.govxianglilab.com For example, studies using photo-lysine-modified histone peptides have successfully identified novel reader proteins for histone methylation marks, such as MSH6 and DPF2. nih.gov
The potential for photo-lysine in other disease areas is also significant. In neurodegenerative diseases like Alzheimer's, aberrant protein interactions and modifications, including those on lysine residues of proteins like Amyloid Precursor Protein (APP), are central to pathology. nih.gov While not yet extensively applied, photo-lysine could be used in cellular and animal models to trap the transient, pathological interactions that lead to protein aggregation and neurotoxicity.
Similarly, in virology, understanding the interplay between viral and host proteins is key to developing antiviral therapies. While research has explored the role of lysine in viral replication, the use of photo-lysine to map the precise landscape of viral-host PPIs in living cells remains a promising and largely untapped area of investigation. researchgate.netmdpi.com By metabolically labeling host or viral proteins with photo-lysine during infection, researchers could capture the direct interactions that allow viruses to hijack cellular machinery.
Research Area | Application of this compound | Examples/Potential |
Epigenetics/Cancer | Identifying "readers" and "erasers" of histone lysine PTMs. | Discovery of novel binding partners for H3K4me3 and H3K9me3 marks, such as MSH6. xianglilab.comnih.gov |
Neurodegeneration | Mapping pathological protein-protein interactions. | Potential to identify transient interactions of proteins like APP and tau in Alzheimer's models. nih.gov |
Infectious Disease | Elucidating viral-host protein interaction networks. | Potential to map the interactome of viral proteins with host cellular machinery during infection. mdpi.com |
Drug Discovery | Target identification and validation. | Capturing cellular targets of small molecule inhibitors to understand mechanisms of action. iris-biotech.de |
Synthetic Biology | Engineering proteins with novel functions. | Creating light-inducible protein assemblies or enzymes with photo-switchable activity. rsc.org |
Q & A
Q. What experimental methodologies are recommended for using photo-lysine hydrochloride in studying lysine post-translational modifications (PTMs)?
this compound is employed in photoaffinity labeling (PAL) to capture transient protein interactions involving lysine PTMs. Key steps include:
- Genetic encoding : Incorporate photo-lysine into target proteins via amber codon suppression in live-cell systems to preserve native PTM dynamics .
- Pulse-chase cross-linking : Irradiate cells with 365 nm UV light to activate the diazirine group, enabling covalent bonding with proximal proteins .
- Analytical validation : Use mass spectrometry (MS) with collision-induced dissociation (CID) to map cross-linked peptides and validate PTM interactions .
Q. How do synthesis challenges impact the availability of this compound for research?
Synthesis involves overcoming:
- Low-yield intermediates : Optimize reaction conditions (e.g., temperature, catalysts) for diazirine incorporation into lysine derivatives .
- Photolability : Conduct reactions under inert atmospheres (argon/nitrogen) and use amber glassware to minimize premature activation .
- Purification : Employ reverse-phase HPLC with UV detection (254 nm) to isolate high-purity (>98%) this compound .
Q. What precautions are necessary to mitigate photodegradation during storage and handling?
- Storage : Aliquot and store at -20°C in amber vials under nitrogen to prevent light/oxygen exposure .
- Experimental setup : Perform cross-linking experiments in dark rooms with red-light illumination to avoid unintended activation .
Q. Which analytical techniques are critical for characterizing this compound and its protein adducts?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C spectra, focusing on diazirine peaks (~350 ppm for C) .
- High-resolution MS : Verify molecular weight and cross-linking efficiency using LC-MS/MS with electron-transfer dissociation (ETD) .
II. Advanced Research Questions
Q. How should researchers address contradictory data from photo-lysine cross-linking experiments?
Contradictions may arise from:
- Non-specific binding : Include negative controls (e.g., non-irradiated samples) and validate hits using mutagenesis (lysine-to-arginine substitutions) .
- Incomplete cross-linking : Optimize UV exposure time (e.g., 5–30 minutes) and validate with Western blotting for target protein recovery .
Q. What experimental design principles optimize cross-linking efficiency in live-cell systems?
- Concentration titration : Test 0.1–1.0 mM photo-lysine to balance incorporation efficiency and cytotoxicity .
- Time-course irradiation : Perform kinetic studies to identify peak cross-linking windows (e.g., 10-minute intervals post-incorporation) .
- Cell viability assays : Use propidium iodide staining to ensure UV exposure does not exceed 50% cell death thresholds .
Q. How does photo-lysine compare to other photo-reactive amino acids (e.g., photo-methionine) in studying PTMs?
- Specificity : Photo-lysine targets lysine-rich domains (e.g., histone tails), while photo-methionine labels methionine residues in hydrophobic pockets .
- Cross-linking radius : Diazirine in photo-lysine has a 3–5 Å activation range, suitable for capturing proximal PTM regulators .
Q. What validation strategies confirm the biological relevance of photo-lysine-derived interactions?
- Co-immunoprecipitation (Co-IP) : Compare cross-linked complexes with native interactions .
- Functional assays : Knock down identified interactors and assess PTM changes (e.g., acetylation/methylation via histone modification assays) .
III. Methodological Resources
- Data Reporting : Follow guidelines for documenting PAL protocols, including UV parameters, MS settings, and negative controls, as per Beilstein Journal of Organic Chemistry standards .
- Ethical Compliance : Adhere to NIH preclinical guidelines for replicability, including full disclosure of cell lines, irradiation conditions, and statistical methods .
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